molecular formula C24H20N2O B420787 4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE

4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE

Cat. No.: B420787
M. Wt: 352.4g/mol
InChI Key: BBAMTOWFQNMORA-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and styryl groups, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The phenyl and styryl groups are then introduced via electrophilic aromatic substitution reactions. Finally, the benzaldehyde moiety is attached through a formylation reaction, often using Vilsmeier-Haack conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-(5-Phenyl-3-styryl-4,5-dihydro-pyrazol-1-yl)-benzoic acid.

    Reduction: 4-(5-Phenyl-3-styryl-4,5-dihydro-pyrazol-1-yl)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(5-Phenyl-3-styryl-4,5-dihydro-pyrazol-1-yl)-aniline
  • **4-(5-Phenyl-3-styryl-4,5-dihydro-pyrazol-1-yl)-benzenesulfonyl-ethyl-amine

Uniqueness

4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE is unique due to the presence of the benzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group, thereby limiting their range of applications.

Properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4g/mol

IUPAC Name

4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]benzaldehyde

InChI

InChI=1S/C24H20N2O/c27-18-20-12-15-23(16-13-20)26-24(21-9-5-2-6-10-21)17-22(25-26)14-11-19-7-3-1-4-8-19/h1-16,18,24H,17H2/b14-11+

InChI Key

BBAMTOWFQNMORA-SDNWHVSQSA-N

Isomeric SMILES

C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4

SMILES

C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4

Canonical SMILES

C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4

Origin of Product

United States

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